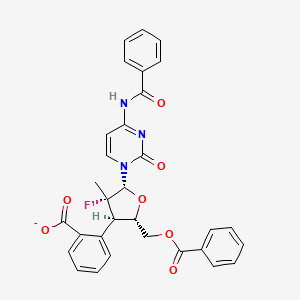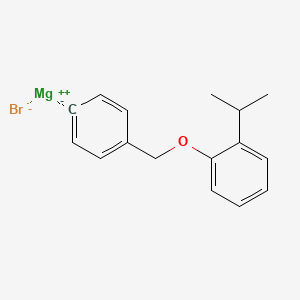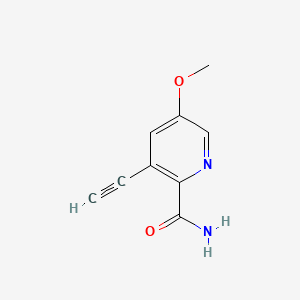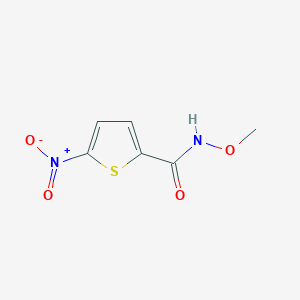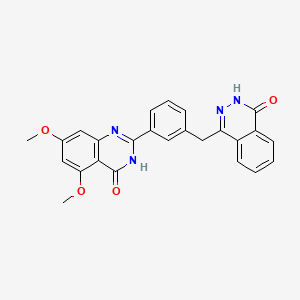
3-Methyl-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a methyl group and an isoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be formed through a (3 + 2) cycloaddition reaction using catalysts such as Cu(I) or Ru(II) . The pyrrolidine ring is then introduced through subsequent reactions involving suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of eco-friendly and cost-effective methods, such as metal-free synthetic routes, to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3-Methyl-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reactant in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: Shares the isoxazole moiety but lacks the pyrrolidine ring.
3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester: Similar structure with a methyl ester group instead of the pyrrolidine ring.
Uniqueness
3-Methyl-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7-5-8(12-17-7)9(14)13-4-3-11(2,6-13)10(15)16/h5H,3-4,6H2,1-2H3,(H,15,16) |
Clé InChI |
JFGVOLFGEUMMLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)N2CCC(C2)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)

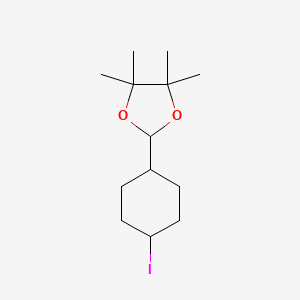
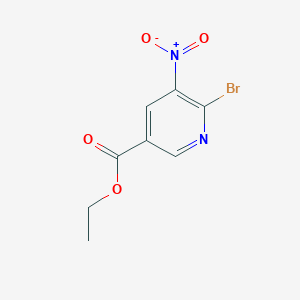
![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
